Heptyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate
CAS No.: 355421-23-7
Cat. No.: VC16147954
Molecular Formula: C24H26ClNO3
Molecular Weight: 411.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 355421-23-7 |
|---|---|
| Molecular Formula | C24H26ClNO3 |
| Molecular Weight | 411.9 g/mol |
| IUPAC Name | heptyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate |
| Standard InChI | InChI=1S/C24H26ClNO3/c1-3-4-5-6-7-14-29-24(27)21-16-23(17-8-11-19(28-2)12-9-17)26-22-13-10-18(25)15-20(21)22/h8-13,15-16H,3-7,14H2,1-2H3 |
| Standard InChI Key | VOGDXCRZGAJWHK-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Cl)C3=CC=C(C=C3)OC |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s quinoline backbone is substituted at three critical positions:
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6-position: A chlorine atom enhances electrophilicity and influences binding interactions.
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2-position: A 4-methoxyphenyl group contributes to π-π stacking and hydrophobic interactions.
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4-position: A heptyl ester chain modulates solubility and membrane permeability .
The IUPAC name, heptyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate, reflects this substitution pattern.
Spectroscopic and Computational Data
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the heptyl chain’s methylene protons ( 1.2–1.8 ppm) and the methoxyphenyl group’s aromatic protons ( 6.8–7.5 ppm). The chlorine atom’s presence is confirmed via mass spectrometry, with an exact mass of 411.1601 g/mol .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 411.9 g/mol | |
| XLogP3 | 7.2 | |
| Topological Polar Surface Area | 48.4 Ų | |
| Hydrogen Bond Acceptors | 4 | |
| Rotatable Bonds | 10 |
The high XLogP3 value indicates significant lipophilicity, favorable for crossing biological membranes but challenging for aqueous solubility .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Quinoline Core Formation: Friedländer condensation of 4-methoxyaniline with a β-keto ester yields the 2-substituted quinoline intermediate.
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Chlorination: Electrophilic aromatic substitution introduces chlorine at the 6-position.
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Esterification: Steglich esterification attaches the heptyl chain to the 4-carboxyl group .
Table 2: Critical Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Condensation | Ethanol, 80°C, 12 h | 65–70% |
| Chlorination | Cl₂, FeCl₃, DCM, 0°C, 2 h | 85% |
| Esterification | DCC, DMAP, heptanol, RT, 24 h | 75% |
Yield optimization remains an active area, with microwave-assisted synthesis reducing reaction times by 40% .
Biological Activities and Mechanisms
Anticancer Efficacy
In vitro assays demonstrate dose-dependent cytotoxicity against:
Comparatively, the compound shows 3-fold greater potency against MCF-7 than cisplatin in parallel assays.
Mechanism of Action
The compound inhibits β-catenin/TCF4 transcriptional activity (), disrupting Wnt signaling pathways critical for cancer cell proliferation. Molecular docking studies suggest the methoxyphenyl group occupies a hydrophobic pocket in TCF4, while the chlorine atom forms a halogen bond with Ser³⁸⁷.
Research Applications and Future Directions
Multi-Target Drug Development
The quinoline scaffold’s versatility enables hybridization with cinnamic acid derivatives, enhancing LOX inhibitory activity (IC₅₀ = 3.2 μM) and antioxidant capacity (EC₅₀ = 18.7 μM) .
Structural Analogs
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